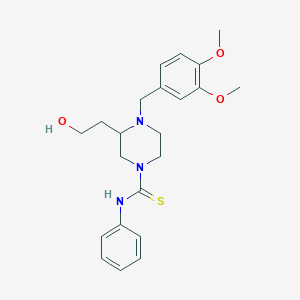
4-(3,4-dimethoxybenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethoxybenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide, commonly known as Dimebon, is a small molecule drug that has been the subject of scientific research for its potential therapeutic applications. Dimebon is a piperazine derivative and has been shown to have neuroprotective and cognitive-enhancing effects. In
Mécanisme D'action
The exact mechanism of action of Dimebon is not fully understood. However, it has been shown to have multiple effects on various neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. Dimebon has been shown to enhance the activity of the cholinergic system, which is involved in learning and memory. It has also been shown to have neuroprotective effects by reducing oxidative stress and preventing the death of neurons.
Biochemical and Physiological Effects:
Dimebon has been shown to have multiple biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models and humans. Dimebon has also been shown to have neuroprotective effects by reducing oxidative stress and preventing the death of neurons. In addition, Dimebon has been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Dimebon in lab experiments is its ability to enhance cognitive function and memory in animal models. This makes it a useful tool for studying the neurobiology of learning and memory. Another advantage of using Dimebon is its neuroprotective effects, which make it a useful tool for studying the mechanisms of neurodegeneration.
One limitation of using Dimebon in lab experiments is its limited solubility in water, which makes it difficult to administer in vivo. Another limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for Dimebon research. One area of research is the development of more efficient synthesis methods for Dimebon. Another area of research is the investigation of the mechanisms underlying its cognitive-enhancing and neuroprotective effects. This may lead to the development of more effective therapies for neurological and psychiatric disorders.
In conclusion, Dimebon is a small molecule drug that has been the subject of scientific research for its potential therapeutic applications. It has been shown to have neuroprotective and cognitive-enhancing effects and has been studied in various neurological and psychiatric disorders. While there are advantages and limitations to using Dimebon in lab experiments, there are several future directions for research that may lead to the development of more effective therapies.
Méthodes De Synthèse
The synthesis of Dimebon involves the reaction of 3,4-dimethoxybenzylamine with 2-bromoethanol to form 3-(2-hydroxyethyl)-3,4-dimethoxybenzylamine. This intermediate is then reacted with N-phenylthiourea to form Dimebon. The reaction scheme for the synthesis of Dimebon is shown below:
Applications De Recherche Scientifique
Dimebon has been the subject of scientific research for its potential therapeutic applications in various neurological and psychiatric disorders. Some of the areas where Dimebon has been studied include Alzheimer's disease, Huntington's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxyethyl)-N-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-27-20-9-8-17(14-21(20)28-2)15-24-11-12-25(16-19(24)10-13-26)22(29)23-18-6-4-3-5-7-18/h3-9,14,19,26H,10-13,15-16H2,1-2H3,(H,23,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWGUKDSWKCTQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2CCO)C(=S)NC3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxybenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

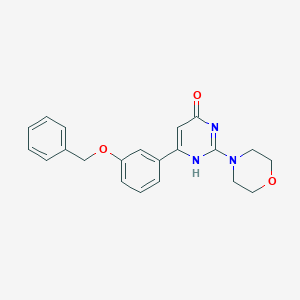
![4,6-dichloro-1-methyl-3-[5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-quinolinone](/img/structure/B498945.png)
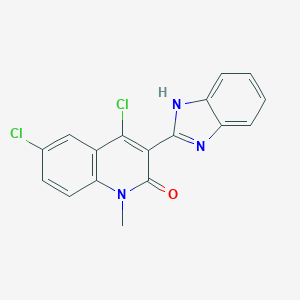
![2-[4-(dimethylamino)phenyl]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one](/img/structure/B498948.png)
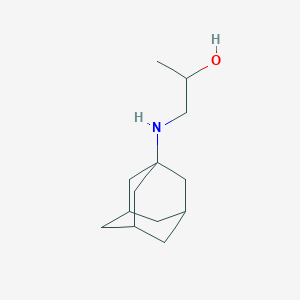
![3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B498950.png)
![7-amino-2-(4-chlorophenyl)-5-oxo-3H-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B498952.png)
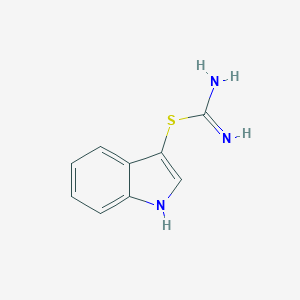

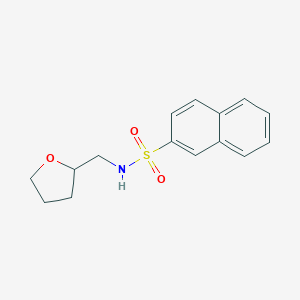
![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B498962.png)
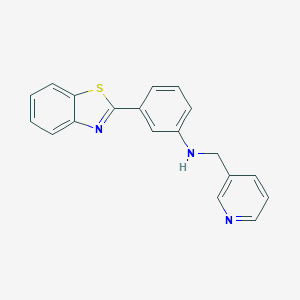
![N-cinnamyl-N-[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B498967.png)
![3,4,5-trimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B498969.png)